2-Chloro-4,5-dimethyl-1H-benzimidazole
Overview
Description
2-Chloro-4,5-dimethyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which 2-chloro-4,5-dimethyl-1h-benzimidazole is a part of, are known to interact with various biological targets such as dna, enzymes, and proteins .
Mode of Action
Benzimidazole derivatives are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, including those involved in dna synthesis and cell division .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Benzimidazole derivatives are known to have diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, and antidiabetic activities .
Action Environment
The activity of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method is the reaction of 4,5-dimethyl-o-phenylenediamine with chloroform in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-amino-4,5-dimethyl-1H-benzimidazole or 2-thio-4,5-dimethyl-1H-benzimidazole.
Oxidation: Formation of 2-chloro-4,5-dimethylbenzaldehyde or 2-chloro-4,5-dimethylbenzoic acid.
Reduction: Formation of 2-chloro-4,5-dimethyl-1,2-dihydrobenzimidazole.
Scientific Research Applications
2-Chloro-4,5-dimethyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1H-benzimidazole
- 4,5-Dimethyl-1H-benzimidazole
- 2-Methyl-4,5-dimethyl-1H-benzimidazole
Uniqueness
2-Chloro-4,5-dimethyl-1H-benzimidazole is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
2-chloro-4,5-dimethyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-5-3-4-7-8(6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZKIQWKLGXXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679704 | |
Record name | 2-Chloro-4,5-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093231-04-9 | |
Record name | 2-Chloro-4,5-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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